Chlorodimethylvinylsilane
Overview
Description
It is a clear, colorless to light yellow liquid that is highly flammable and moisture-sensitive . This compound is widely used in organic synthesis and materials science due to its reactivity and versatility.
Mechanism of Action
Target of Action
Chlorodimethylvinylsilane, also known as Chloro(dimethyl)vinylsilane, is an organosilicon compound It’s known to be used in the preparation of silicon-containing polymers, silaheterocycles, and new chelating ligands .
Mode of Action
It’s known to participate in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane . It undergoes [2+4] cycloaddition reaction with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts .
Biochemical Pathways
It’s known to be used in the synthesis of silicon-containing polymers, silaheterocycles, and new chelating ligands . These products could potentially influence various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 82-83 °c . It’s also known to react with water , which could potentially affect its bioavailability and pharmacokinetics.
Action Environment
This compound is sensitive to moisture and reacts rapidly with water . This suggests that environmental factors such as humidity could influence its action, efficacy, and stability. It’s typically stored under inert gas in a cool place, in a tightly closed container in a dry and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodimethylvinylsilane can be synthesized through various methods. One common method involves the reaction of vinylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods
In industrial settings, chloro(dimethyl)vinylsilane is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of specialized equipment to handle the reactive intermediates and to maintain an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Chlorodimethylvinylsilane undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in [2+4] cycloaddition reactions with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to form cycloadducts.
Hydrosilylation Reactions: It can undergo hydrosilylation reactions with alkenes and alkynes to form silicon-containing polymers and other derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include t-butyllithium and 2,3-dimethyl-1,3-butadiene.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are often used to facilitate the reaction.
Major Products Formed
Cycloaddition Reactions: The major products are cycloadducts, which can be further functionalized for various applications.
Hydrosilylation Reactions: The major products are silicon-containing polymers and other organosilicon compounds.
Scientific Research Applications
Chlorodimethylvinylsilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Dimethylvinylchlorosilane: Similar in structure but with different reactivity due to the presence of the vinyl group.
Vinyldimethylchlorosilane: Another similar compound with comparable properties and applications.
Uniqueness
Chlorodimethylvinylsilane is unique due to its combination of reactivity and stability. The presence of both vinyl and chloro groups allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis and materials science .
Properties
IUPAC Name |
chloro-ethenyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCTSITJJJDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042378 | |
Record name | Chloro(dimethyl)vinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or brown liquid; [Alfa Aesar MSDS] | |
Record name | Silane, chloroethenyldimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorodimethylvinylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12933 | |
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CAS No. |
1719-58-0 | |
Record name | Chloroethenyldimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(dimethyl)vinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloroethenyldimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(dimethyl)vinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLORO(DIMETHYL)VINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJA6N5221T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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